molecular formula C10H18O3 B13992612 2-Ethylbutyl 3-oxobutanoate CAS No. 13562-88-4

2-Ethylbutyl 3-oxobutanoate

Cat. No.: B13992612
CAS No.: 13562-88-4
M. Wt: 186.25 g/mol
InChI Key: NFAFRNJHCSTARJ-UHFFFAOYSA-N
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Description

2-Ethylbutyl 3-oxobutanoate is an organic compound belonging to the class of esters It is structurally characterized by the presence of a 3-oxobutanoate group attached to a 2-ethylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-ethylbutyl 3-oxobutanoate typically involves the alkylation of ethyl 3-oxobutanoate (also known as ethyl acetoacetate) with 2-ethylbutyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the formation of the enolate ion from ethyl 3-oxobutanoate. The enolate ion then undergoes nucleophilic substitution with 2-ethylbutyl bromide to form the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutyl 3-oxobutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Sodium ethoxide, alkyl halides.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed

    Alkylation: α-Substituted esters.

    Hydrolysis: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethylbutyl 3-oxobutanoate primarily involves its ability to form enolate ions. These enolate ions are highly reactive and can participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

2-Ethylbutyl 3-oxobutanoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

13562-88-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-ethylbutyl 3-oxobutanoate

InChI

InChI=1S/C10H18O3/c1-4-9(5-2)7-13-10(12)6-8(3)11/h9H,4-7H2,1-3H3

InChI Key

NFAFRNJHCSTARJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)CC(=O)C

Origin of Product

United States

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